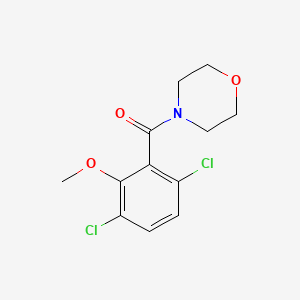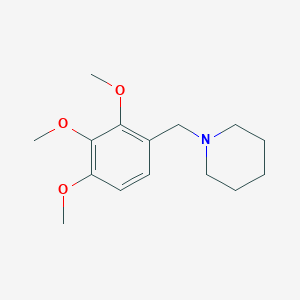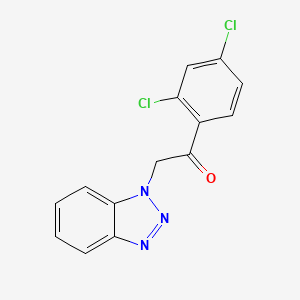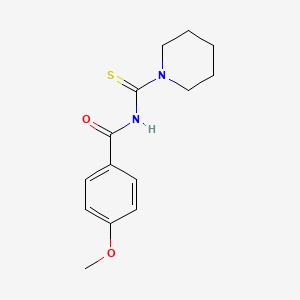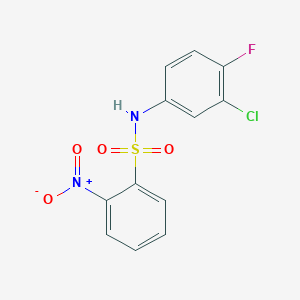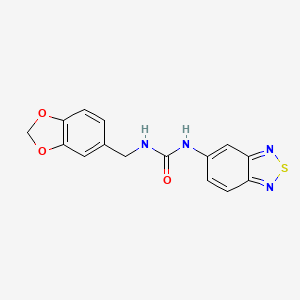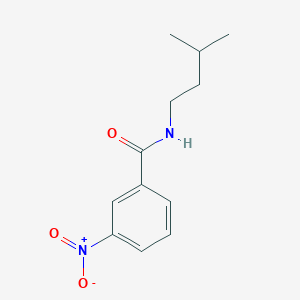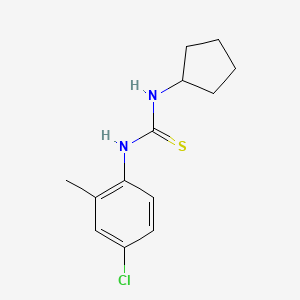
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCT) is a chemical compound that has been extensively studied for its various applications in scientific research. CMCT is a thiourea derivative that has been synthesized and used as a pharmacological tool to study the role of certain proteins and enzymes in various biological processes.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzymatic activity of the target protein. The exact mechanism of inhibition of PKC and tyrosine phosphatase by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its specificity towards certain target enzymes. This specificity allows for the selective inhibition of the target enzyme without affecting other cellular processes. However, one limitation of using N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its potential toxicity towards cells. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea in scientific research. One direction is the investigation of its potential use as an anti-cancer agent. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the investigation of its potential use in the treatment of autoimmune diseases. Inhibition of tyrosine phosphatase activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to affect various signaling pathways in cells, which can lead to changes in immune cell behavior and function. Further studies are needed to determine the potential of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea as a therapeutic agent for autoimmune diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been used as a pharmacological tool in various scientific research studies. It has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and tyrosine phosphatase. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines. N-(4-chloro-2-methylphenyl)-N'-cyclopentylthiourea has also been shown to inhibit the activity of tyrosine phosphatase, which is involved in the regulation of various signaling pathways in cells.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPNGZHKBUWPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

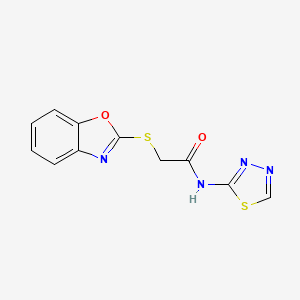
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
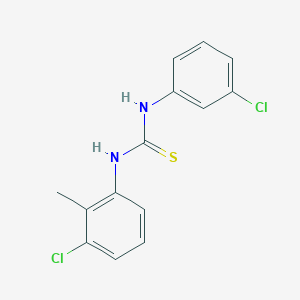
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
